tert-Butyl N-(4-cyanonorbornan-1-yl)carbamate

Description

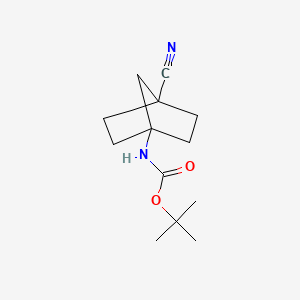

tert-Butyl N-(4-cyanonorbornan-1-yl)carbamate is a carbamate derivative featuring a norbornane backbone substituted with a cyano group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The norbornane system, a bicyclic framework, imparts significant steric rigidity and electronic effects, while the cyano group introduces electron-withdrawing characteristics that may influence reactivity and stability.

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

tert-butyl N-(4-cyano-1-bicyclo[2.2.1]heptanyl)carbamate |

InChI |

InChI=1S/C13H20N2O2/c1-11(2,3)17-10(16)15-13-6-4-12(8-13,9-14)5-7-13/h4-8H2,1-3H3,(H,15,16) |

InChI Key |

GUYWDZBNNPLPBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl N-(4-cyanonorbornan-1-yl)carbamate typically involves the reaction of norbornene derivatives with tert-butyl carbamate. One common method includes the following steps:

Starting Material: Norbornene derivative.

Reaction with tert-butyl carbamate: The norbornene derivative is reacted with tert-butyl carbamate in the presence of a suitable catalyst and solvent.

Reaction Conditions: The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and selectivity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

tert-Butyl N-(4-cyanonorbornan-1-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The cyano group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl N-(4-cyanonorbornan-1-yl)carbamate can be achieved through various methods, including the reaction of isocyanates with amines or alcohols under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the compound.

Medicinal Chemistry

This compound has been studied for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development. Recent studies have highlighted its binding affinity to cannabinoid receptors, suggesting possible therapeutic applications in pain management and neuroprotection .

Material Science

This compound serves as a building block in the synthesis of various polymers and materials. Its unique bicyclic structure contributes to the mechanical properties of polymers, enhancing their strength and durability. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and resistance to degradation .

Cosmetic Formulations

The compound's stability and safety profile make it suitable for use in cosmetic products. It is utilized as an ingredient in formulations aimed at improving skin hydration and elasticity. Studies have shown that formulations containing this compound exhibit enhanced moisturizing properties compared to traditional formulations .

Data Tables

Case Study 1: Medicinal Chemistry

A study evaluated the pharmacological profile of several compounds similar to this compound, focusing on their interaction with cannabinoid receptors. The results indicated that compounds with similar structures exhibited significant binding affinities, suggesting a potential pathway for developing new therapeutic agents targeting pain relief mechanisms .

Case Study 2: Material Science

Research conducted on polymer composites incorporating this compound demonstrated enhanced thermal stability compared to conventional materials. The study highlighted that the addition of this compound improved the overall performance of the polymer under high-temperature conditions, making it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-cyanonorbornan-1-yl)carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The carbamate group can inhibit enzymes by forming stable complexes with their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl N-Hydroxycarbamate

Structural Differences :

- Functional Groups: tert-Butyl N-Hydroxycarbamate contains a hydroxylamine (N–OH) group instead of the cyano-norbornane moiety. The Boc group is common to both compounds.

- Hydrogen Bonding: The hydroxylamine group in tert-Butyl N-Hydroxycarbamate forms robust intermolecular hydrogen bonds (e.g., N–H···O and O–H···O interactions), creating ribbon-like molecular packing in the solid state. In contrast, the cyano group in the target compound may participate in weaker dipole interactions but lacks H-bond donors, leading to distinct crystallographic behavior .

Key Data :

| Property | tert-Butyl N-Hydroxycarbamate | tert-Butyl N-(4-cyanonorbornan-1-yl)carbamate |

|---|---|---|

| H-Bond Donors | 2 (N–H, O–H) | 1 (N–H from carbamate) |

| H-Bond Acceptors | 2 (Carbonyl O, hydroxyl O) | 2 (Carbonyl O, cyano N) |

| Dominant Solid-State Packing | Ribbons via N–H···O and O–H···O | Likely layered via dipole interactions |

Applications: tert-Butyl N-Hydroxycarbamate is used in hydroxylamine-based syntheses, whereas the norbornane-cyano derivative may serve as a rigid scaffold for bioactive molecules .

tert-Butyl N-(3-Aminophenyl)carbamate

Structural Differences :

- Backbone: The phenyl ring in tert-Butyl N-(3-Aminophenyl)carbamate provides planar geometry, contrasting with the bicyclic norbornane’s three-dimensional structure.

- Substituents: The 3-aminophenyl group introduces aromaticity and nucleophilic reactivity (via –NH₂), while the cyano group in the target compound is electron-withdrawing and may enhance electrophilic character.

Key Data :

| Property | tert-Butyl N-(3-Aminophenyl)carbamate | This compound |

|---|---|---|

| Aromaticity | Yes (phenyl ring) | No (norbornane) |

| Reactivity | Nucleophilic (amine) | Electrophilic (cyano) |

| Applications | Intermediate for NSAIDs (e.g., rofecoxib) | Potential for rigid scaffolds or agrochemicals |

Synthetic Utility: The phenyl derivative is a key intermediate in NSAID synthesis, whereas the norbornane analog’s steric bulk could optimize binding in receptor-targeted molecules .

N-Pivaloylhydroxylamine

Structural Differences :

- Core Functional Group : N-Pivaloylhydroxylamine has an amide (CONHOH) group, differing from the carbamate (OCO–NH) in the target compound.

- H-Bonding : Both form intermolecular H-bonds, but the amide in N-pivaloylhydroxylamine allows for bifurcated interactions, whereas the carbamate’s oxygen may engage in weaker, directional bonding .

Key Data :

| Property | N-Pivaloylhydroxylamine | This compound |

|---|---|---|

| Functional Group | Amide (CONHOH) | Carbamate (OCO–NH) |

| H-Bond Strength | Strong (N–H···O and O–H···O) | Moderate (N–H···O and C≡N···dipole) |

| Stability | Moderate (prone to hydrolysis) | High (Boc group stabilizes carbamate) |

Methodological Considerations

Structural similarity searches (e.g., using functional group filters or substructure matching) highlight compounds with shared motifs like the Boc group or carbamate linkage . However, the norbornane-cyano combination in this compound distinguishes it from linear or aromatic analogs, necessitating tailored synthetic and analytical approaches. Crystallographic tools like SHELX remain critical for elucidating such structural nuances .

Biological Activity

Tert-butyl N-(4-cyanonorbornan-1-yl)carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound this compound can be represented structurally as follows:

- Chemical Formula : CHNO

- IUPAC Name : this compound

This structure comprises a tert-butyl group, a carbamate functional group, and a cyano-substituted norbornane moiety, which contributes to its biological properties.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

- The cyano group may play a role in nucleophilic attack mechanisms, facilitating interactions with biological targets.

- The tert-butyl group could enhance lipophilicity, allowing better membrane penetration and increased bioavailability.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:

- Antibacterial Studies : A study investigating similar carbamates revealed significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to membrane depolarization and disruption of cell integrity .

- Neuropharmacology Research : Research on structurally analogous compounds suggests potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

- Toxicology Assessments : Toxicological evaluations of related carbamates have highlighted the importance of understanding dose-response relationships and the need for thorough safety assessments before clinical use .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Weight | 224.27 g/mol |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |

| Antimicrobial Activity | Effective against various bacterial strains |

| CNS Interaction | Potential effects on neurotransmitter levels |

| Toxicity | Requires further investigation for specific profile |

Q & A

Q. What are the recommended synthetic routes for tert-Butyl N-(4-cyanonorbornan-1-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with norbornene derivatives. A common approach is the introduction of a cyano group at the 4-position of norbornane via nitrile substitution, followed by carbamate protection using tert-butyl carbamate. Key steps include:

- Condensation : Reacting 4-aminonorbornane-1-carbonitrile with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under inert atmosphere.

- Catalysis : Triethylamine (TEA) is often used to scavenge HCl generated during Boc protection .

- Optimization : Reaction yields improve with anhydrous conditions, controlled temperatures (0–25°C), and extended stirring (12–24 hours). Monitor progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms the carbamate group (δ ~1.4 ppm for Boc tert-butyl protons; δ ~155 ppm for carbonyl carbon). The cyano group appears as a singlet at ~δ 120 ppm in ¹³C NMR .

- IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O of carbamate).

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks consistent with the molecular formula C₁₅H₂₂N₂O₂ .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep at –20°C in airtight containers under nitrogen to prevent hydrolysis of the carbamate group. Desiccate to avoid moisture-induced degradation .

- Safety : Use PPE (gloves, goggles) and work in a fume hood. Dispose of waste via licensed chemical disposal services, as hydrolysis products may include toxic cyanides .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry and bond angles. Use SHELX-97 for structure refinement :

- Data Collection : Cool crystals to 100 K to minimize thermal motion.

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder, particularly around the norbornane skeleton .

- Validation : Cross-check C≡N bond lengths (expected ~1.16 Å) and Boc group geometry against the Cambridge Structural Database .

Q. What strategies address low yields in the final carbamate protection step?

Low yields often stem from steric hindrance at the norbornane 1-position. Mitigation approaches include:

- Solvent Screening : Replace DCM with THF or DMF to enhance nucleophilicity of the amine .

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate Boc activation .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 80°C .

Q. How can researchers interpret conflicting NMR data for this compound?

Contradictions may arise from:

- Tautomerism : The cyano group’s electron-withdrawing effects can shift adjacent proton signals. Compare experimental data with computed spectra (e.g., NIST Chemistry WebBook ).

- Impurities : Residual solvents (e.g., DCM) or unreacted Boc₂O may overlap with product peaks. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What computational methods predict the reactivity of this compound in further functionalization?

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electrophilic aromatic substitution or nucleophilic additions to the cyano group.

- Docking Studies : Analyze interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carbamate oxygen .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies between theoretical and experimental melting points?

Q. Why might HPLC purity assays conflict with NMR integration results?

- Ion Suppression : Charged impurities (e.g., residual TEA salts) may not elute in HPLC but appear in NMR. Use ion-pair chromatography (0.1% TFA in mobile phase) .

- Deuterated Solvent Artifacts : Ensure NMR samples are fully deuterated to avoid splitting from protonated solvents.

Applications in Advanced Research

Q. How is this compound utilized in PROTAC linker synthesis?

The carbamate group serves as a cleavable linker in proteolysis-targeting chimeras (PROTACs):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.